HIV-1 Replication Inhibition: 4-Chlorophenyl Substitution Outperforms p-Tolyl Analog by 30.4 Percentage Points
In a head-to-head comparison of isoxazole-containing disubstituted 1,2,4-oxadiazole analogs evaluated in human CD4+ reporter cell lines (TZM-bl and CEM-GFP) at the highest non-cytotoxic concentration (HNC), the compound bearing a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety demonstrated 95.4% inhibition of HIV-1 replication. In contrast, the structurally analogous p-tolyl (4-methylphenyl) substituted compound achieved only 65% inhibition under the same experimental conditions [1].
| Evidence Dimension | HIV-1 replication inhibition (%) |
|---|---|
| Target Compound Data | 95.4% inhibition |
| Comparator Or Baseline | p-Tolyl substituted analog: 65% inhibition |
| Quantified Difference | 30.4 percentage-point higher inhibition |
| Conditions | TZM-bl and CEM-GFP CD4+ reporter cell lines, highest non-cytotoxic concentration (HNC) |
Why This Matters
This 30.4 percentage-point performance differential directly impacts hit-to-lead prioritization; procurement of the 4-chlorophenyl variant is essential for replicating published antiviral efficacy, as substitution with alternative aryl groups yields substantially reduced activity.
- [1] Kumar A, et al. Synthesis and anti-HIV activity of a new isoxazole containing disubstituted 1,2,4-oxadiazoles analogs. Bioorg Med Chem. 2022;60:116688. View Source
